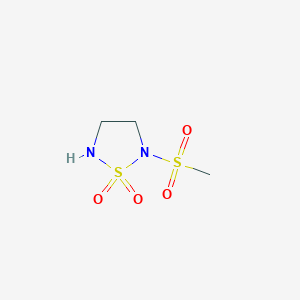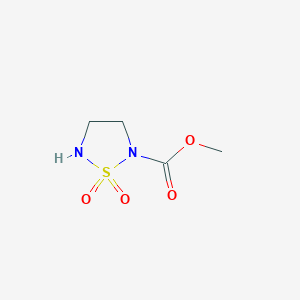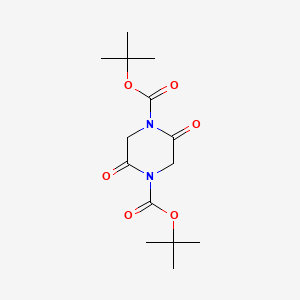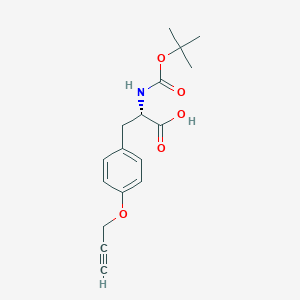![molecular formula C9H7ClS B8012911 6-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012911.png)
6-(Chloromethyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)benzo[b]thiophene is an organosulfur compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a chloromethyl group at the 6-position of the benzo[b]thiophene structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the chloromethylation of benzo[b]thiophene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzo[b]thiophene to form the desired product.
Another method involves the use of aryne intermediates. In this approach, benzo[b]thiophene is reacted with alkynyl sulfides in the presence of a fluoride source such as cesium fluoride. This reaction proceeds through the formation of an aryne intermediate, which then undergoes nucleophilic attack by the alkynyl sulfide to form the chloromethylated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols. These reactions typically proceed under mild conditions using appropriate catalysts.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride).
Major Products Formed
Substitution Reactions: Substituted benzo[b]thiophenes with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Methylated benzo[b]thiophene derivatives.
Scientific Research Applications
6-(Chloromethyl)benzo[b]thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
6-(Chloromethyl)benzo[b]thiophene can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
6-Methylbenzo[b]thiophene: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
6-Bromomethylbenzo[b]thiophene: Contains a bromomethyl group, which can undergo similar substitution reactions but with different reactivity compared to the chloromethyl group.
The uniqueness of this compound lies in its reactivity due to the presence of the chloromethyl group, making it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
6-(chloromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLYZLTKRBOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid](/img/structure/B8012833.png)
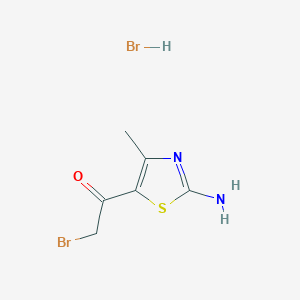
![(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)
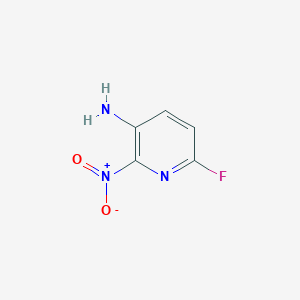
![2-Bromo-7-fluorobenzo[d]thiazole](/img/structure/B8012867.png)
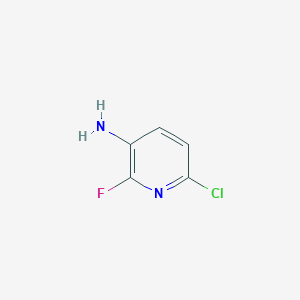
![4-(Trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B8012878.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B8012885.png)
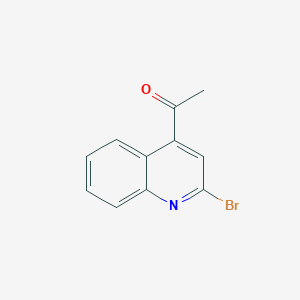
![4-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012903.png)
